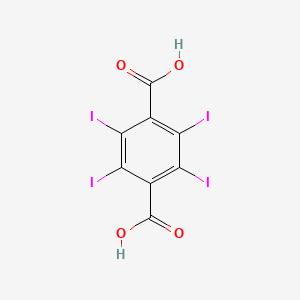
2,3,5,6-Tetraiodoterephthalic acid
Cat. No. B3283019
Key on ui cas rn:
7606-84-0
M. Wt: 669.72 g/mol
InChI Key: INPWHIBRMNBPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04044048
Procedure details


19.4 g Di-sodium tetra-iodoterephthalate (0.0272 mole) and 0.5 g sodium iodide were stirred in 35 ml 3-chloro-1,2-propanediol for 20 hours at 100° C, the reaction mixture was worked up as in Example 1, and the bis-2,3-dihydroxypropyl ester of tetra-iodoterephthalic acid was obtained in an amount of 18.9 g (85% yield). When recrystallized from ethanol, it melted at 230° C (decomp.), gave an Rf value of 0.60, and was identified by elementary analysis:
Name
Di-sodium tetra-iodoterephthalate
Quantity
19.4 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[I:1][C:2]1[C:7]([C:8]([O-:10])=[O:9])=[C:6]([I:11])[C:5]([I:12])=[C:4]([C:13]([O-:15])=[O:14])[C:3]=1[I:16].[Na+].[Na+].[I-].[Na+]>ClCC(O)CO>[I:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([I:11])[C:5]([I:12])=[C:4]([C:13]([OH:15])=[O:14])[C:3]=1[I:16] |f:0.1.2,3.4|
|
Inputs


Step One
|
Name
|
Di-sodium tetra-iodoterephthalate
|
|
Quantity
|
19.4 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(C(=C(C(=C1C(=O)[O-])I)I)C(=O)[O-])I.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCC(CO)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=C(C(=C(C(=C1C(=O)O)I)I)C(=O)O)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
